molecular formula C12H14N2OS B1597590 PTH-norvaline CAS No. 66703-27-3

PTH-norvaline

Cat. No. B1597590
CAS RN: 66703-27-3
M. Wt: 234.32 g/mol
InChI Key: ZUNXHUPAUYHHBT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of PTH-norvaline is C12H14N2OS . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .


Physical And Chemical Properties Analysis

PTH-norvaline is a white powder . It has a molecular weight of 234.32 . It forms a clear colorless solution at 25 mg plus 0.5 ml of methanol:dimethylformamide (2:1) .

Scientific Research Applications

Enantiomeric Resolution in Chromatography

Research has explored the use of phenylthiohydantoin (PTH)-amino acids, including PTH-norvaline, in the enantiomeric resolution by micellar electrokinetic chromatography. This technique involves using chiral surfactants for the separation and optical resolution of PTH derivatives of amino acids like norvaline. Such methods are crucial in analytical chemistry for separating and analyzing the optical isomers of compounds, offering potential applications in pharmaceutical analysis and quality control (Otsuka & Terabe, 1990); (Otsuka et al., 1991).

Bone Formation and Regeneration

PTH, including its derivatives, is known for its role in bone formation. It has been studied for its regenerative applications, such as in fracture healing and treating osseous defects in the oral cavity. Research using animal models has substantiated the role of PTH/PTH-related protein in bone formation, particularly in the craniofacial region. This indicates potential applications of PTH in dental research and treatment of bone-related disorders (Chan & McCauley, 2013).

Chiral Electrokinetic Chromatography

Studies have also focused on optimizing the enantioseparation of PTH-amino acid derivatives in chiral electrokinetic chromatography. This research contributes to the development of more efficient and accurate methods for the chiral separation of amino acids, which is important in various scientific fields, including pharmaceuticals and biotechnology (Agnew-Heard et al., 2000).

Bone Anabolism and Treatment of Osteoporosis

PTH has been studied for its anabolic effects on bone, particularly in the context of osteoporosis treatment. Research has shown thatintermittent PTH treatment can lead to significant increases in bone mineral density and content. This suggests its potential as a powerful bone anabolic agent for the treatment of conditions like osteoporosis, highlighting the importance of understanding its mechanisms of action in bone metabolism (Kramer et al., 2009); (Alkhiary et al., 2005).

Effects on SOST Gene and Bone Formation

Further research into the molecular mechanisms of PTH's bone anabolic action revealed its influence on the SOST gene, which is a negative regulator of bone formation. By suppressing SOST expression, intermittent PTH treatment contributes to bone anabolism, offering insights into its potential therapeutic applications in bone diseases (Keller & Kneissel, 2005).

Enhancement in Fracture Healing

PTH, particularly its synthetic analogs like PTH (1-34), has shown promising results in enhancing fracture healing. This encompasses not only the acceleration of the normal fracture healing process but also improvements in bone strength and structure in the context of osteoporosis and other bone diseases (Chalidis et al., 2007).

Historical Overview and Future Directions

A comprehensive overview of the history and future directions of PTH research reveals the hormone's multifaceted role in bone and mineral metabolism. The therapeutic potential of PTH, particularly in osteoporosis treatment and bone regeneration, continues to be a significant area of research (Potts, 2005).

Safety And Hazards

When handling PTH-norvaline, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-phenyl-5-propyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-6-10-11(15)14(12(16)13-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNXHUPAUYHHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386784
Record name PTH-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PTH-norvaline

CAS RN

66703-27-3
Record name PTH-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
WW Westerfeld, JV Marx… - Journal of Medicinal …, 1970 - ACS Publications
A number of 3-phenyl-2-thiohydant, oins with nonpolar substituents at the 5 position inhibited the peripheral effect of T4 as measured by the liver GPD response. Like TU and PTU, they …
Number of citations: 39 pubs.acs.org
S Khater, B Canault, T Azzimani… - Journal of separation …, 2018 - Wiley Online Library
… The enantioseparation of the branched isomer PTH-Valine was favored on both columns above the linear isomer PTH-Norvaline. On Cellulose OD-H, the linear isomer PTH-Norleucine …
V Sathyamoorthy, BR Dasgupta - Biochemical and biophysical research …, 1985 - Elsevier
… were identified using reverse phase-HPLC (IBM instruments LC/9533 and CS90OO) [13] by comparing chromatograms of each cycle to that of an internal standard PTH norvaline. The …
Number of citations: 31 www.sciencedirect.com
K Jinno, M Yamagami, M Kuwajima - Journal of Chromatography A, 1989 - Elsevier
… conclusion that the component at 12.6 min is PTH-norvaline, … The system indicates that this component is PTH-norvaline … search, it seems that this component should be PTH-norvaline …
Number of citations: 4 www.sciencedirect.com
AW Brauer, CL Oman, MN Margolies - Analytical biochemistry, 1984 - Elsevier
… acid, Pthaspartic acid, a-Pth-t-succinyl lysine, and PthS-carboxymethylcysteine (11) Pth-amino acids were quantitated using a Hewlett-Packard Model 3385 integrator; Pth-norvaline or …
Number of citations: 154 www.sciencedirect.com
JI Elliott, KL Stone, KR Williams - Analytical biochemistry, 1993 - Elsevier
… The peak that elutes after Pth-valine and that is labeled NV is the Pth-norvaline standard that was added to S4 to independently confirm transfer of the Pth amino acids from the …
Number of citations: 13 www.sciencedirect.com
MN Margolies, A Brauer, C Oman, DG Klapper… - Methods in Protein …, 1982 - Springer
… Therefore, PTH-Norvaline was used as an internal standard in place of PTH-N … PTH-Norvaline was used as an internal standard. … PTH-Norvaline is included as an internal standard. …
Number of citations: 6 link.springer.com
H HAYASHI, Y OHE, T HAYASHI… - The Journal of …, 1985 - academic.oup.com
… 3), PTH-Met and PTH-Val were eluted as a rather broad peak, but easily identified by comparing the retention time with that of PTH-norvaline. PTH-Ile and PTHPhe were also not well …
Number of citations: 5 academic.oup.com
J Fujii, M Kadoma, M Tada, H Toda… - … and biophysical research …, 1986 - Elsevier
The partial amino acid sequence of phospholamban from canine cardiac sarcoplasmic reticulum was determined by sequence analysis of the peptides obtained from the protein …
Number of citations: 84 www.sciencedirect.com
KA Agnew-Heard, SA Shamsi… - Journal of liquid …, 2000 - Taylor & Francis
… Individual PTH-DL-amino acids are neutral in charge, similar in structure (eg, PTH- valine and PTH-norvaline) and have a broad polarity range when grouped in a mixture. The …
Number of citations: 9 www.tandfonline.com

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